N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The presence of a fluorine atom and a methyl group on the pyridine ring contributes to its unique properties and reactivity.
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide belongs to the class of organic compounds known as heterocycles, specifically pyridine derivatives. These compounds are often explored for their pharmacological properties, including antibacterial and anticancer activities.
The synthesis of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide typically involves the reaction of 5-fluoro-3-methylpyridine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while controlling reaction conditions to optimize yield and purity.
The molecular structure of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide features a pyridine ring substituted at the 5-position with a fluorine atom and at the 3-position with a methyl group. The acetamide functional group is attached to the nitrogen atom of the pyridine ring.
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide can participate in various chemical reactions, including:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions. For instance, nucleophilic substitutions may require specific solvents and temperatures to optimize yields.
The mechanism of action for N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is primarily associated with its interaction with biological targets, such as enzymes or receptors involved in disease pathways. The presence of fluorine may enhance lipophilicity, improving membrane permeability and bioavailability.
Studies indicate that compounds containing pyridine rings often exhibit significant biological activity due to their ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules .
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide has potential applications in medicinal chemistry, particularly in drug development targeting various diseases such as bacterial infections and cancer. Its structural features make it a candidate for further modification to enhance pharmacological properties .
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide represents a strategically designed small molecule incorporating a fluorinated pyridine core linked to an acetamide functionality. This molecular architecture positions it within a privileged chemical space for modulating biological targets, combining the metabolic stability conferred by fluorine substitution with the hydrogen-bonding capacity of the amide group. Its systematic name, molecular formula (C₈H₉FN₂O), and molecular weight (168.17 g/mol) define a compact scaffold with favorable physicochemical properties for drug discovery applications [6]. The compound serves both as a pharmacophore in its own right and as a versatile synthetic intermediate for constructing complex bioactive molecules targeting diverse therapeutic areas, ranging from oncology to central nervous system disorders.
Fluorine substitution has emerged as a cornerstone strategy in modern medicinal chemistry, particularly within heterocyclic frameworks like pyridine. The introduction of fluorine at the 5-position of the pyridine ring in N-(5-Fluoro-3-methylpyridin-2-yl)acetamide induces profound electronic and steric effects. Fluorine's high electronegativity (3.98 Pauling scale) creates a strong dipole moment, enhancing dipole-dipole interactions with target proteins and improving binding affinity. Furthermore, fluorine's small atomic radius allows for near-isosteric replacement of hydrogen, minimizing disruptive steric effects while significantly altering electron distribution [2]. Crucially, the C-F bond exhibits exceptional metabolic stability, resisting oxidative degradation by cytochrome P450 enzymes, thereby enhancing pharmacokinetic profiles by reducing clearance rates [9]. This stability is exemplified in positron emission tomography (PET) tracers like 6-[¹⁸F]Fluoro-PBR28, where fluorine-18 incorporation provides the necessary in vivo stability for imaging translocator protein (TSPO) expression in neuroinflammation [9].
The 3-methyl group synergizes with fluorine substitution, contributing beneficial lipophilicity (predicted LogP ≈1.28) and steric bulk that can fill hydrophobic binding pockets in target proteins [4]. This combination is exemplified in metabotropic glutamate receptor subtype 5 (mGlu5) antagonists, where fluoro-pyridine derivatives demonstrate nanomolar potency and enhanced blood-brain barrier penetration critical for central nervous system targets. Computational analyses of related fluoro-pyridines indicate favorable properties like high gastrointestinal absorption and blood-brain barrier permeation, making them ideal candidates for neuropharmacology [2] [4].
Table 1: Bioactive Fluoro-Substituted Pyridine Derivatives in Drug Discovery
Compound Name | Biological Target | Key Structural Features | Activity/Application |
---|---|---|---|
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine | mGlu5 Receptor | Fluoro-phenyl, Tetrazole, Methylpyridine | Potent Antagonist (Neurological Disorders) |
6-[¹⁸F]Fluoro-PBR28 | 18-kDa Translocator Protein (TSPO) | Fluoro-pyridine, Methoxybenzyl, Acetamide | PET Imaging Biomarker (Neuroinflammation) |
Phenoxy Thiazole Derivatives (e.g., Compound 13) | Multiple Cancer Cell Lines | Fluoro-phenoxy, Thiazole | Cytotoxic Agent (IC₅₀ ~13 μM) |
The acetamide group (-NHCOCH₃) in N-(5-Fluoro-3-methylpyridin-2-yl)acetamide serves as a critical pharmacophoric element, functioning as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual capability enables specific molecular recognition events with biological targets. The nitrogen's lone pair facilitates hydrogen bonding with protein backbone carbonyls or side-chain hydroxyls (e.g., serine, threonine), while the carbonyl oxygen can accept hydrogen bonds from amine groups (e.g., lysine, arginine) [6] [9]. In TSPO ligands like 6-[¹⁸F]Fluoro-PBR28, the acetamide linkage is essential for high-affinity binding (Kᵢ < 1 nM in rat heart homogenate), demonstrating how this moiety optimizes target engagement [9].
Physicochemically, the acetamide group balances the molecule's polarity. While the fluoro-methylpyridine core contributes aromaticity and moderate lipophilicity, the polar acetamide enhances water solubility and influences the compound's partition coefficient (Log D₇.₄ ≈ 1.28 predicted for N-(5-Fluoro-3-methylpyridin-2-yl)acetamide analogs) [4]. This balance supports favorable absorption and distribution properties. The acetamide also imparts conformational rigidity due to partial double-bond character in the C-N bond (resonance energy ~20 kcal/mol), reducing entropic penalties upon binding and stabilizing bioactive conformations [6]. Synthetic versatility is another key advantage; the acetamide can be readily formed via nucleophilic substitution between 5-fluoro-3-methylpyridin-2-amine and acetyl chloride/acetic anhydride under mild conditions (e.g., dichloromethane solvent, triethylamine base) .
Table 2: Comparative Physicochemical Properties of Pyridine Acetamide Derivatives
Property | N-(5-Fluoro-3-methylpyridin-2-yl)acetamide | 5-Fluoro-3-methylpyridin-2-amine | 6-[¹⁸F]Fluoro-PBR28 Analogue |
---|---|---|---|
Molecular Formula | C₈H₉FN₂O | C₆H₇FN₂ | C₂₁H₁₈F₂N₂O₃ |
Molecular Weight (g/mol) | 168.17 | 126.13 | 384.38 |
H-Bond Donors | 1 | 1 | 1 |
H-Bond Acceptors | 3 | 2 | 5 |
Predicted LogP | 1.28 (Consensus) | 0.97 (XLOGP3) | 2.82 (Experimental) |
Topological PSA (Ų) | 38.91 | 38.91 | 64.6 |
Synthetic Accessibility | High (One-step acylation) | High (Commercial) | Moderate (Multi-step) |
The development of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide reflects broader trends in heterocyclic chemistry and rational drug design. Initially, its precursor—5-fluoro-3-methylpyridin-2-amine (CAS: 886365-56-6)—emerged as a key building block due to its balanced nucleophilicity and steric profile. Early applications focused on its incorporation into larger scaffolds via amide coupling or nucleophilic aromatic substitution [4] [6]. The strategic shift towards N-acetylation aimed to enhance metabolic stability compared to the free amine, while retaining the hydrogen-bonding capacity crucial for target interactions. Microwave-assisted synthesis techniques later optimized the production of related phenoxy acetamide derivatives, improving yields and purity critical for pharmacological testing [1].
Significant milestones include its integration into complex molecules targeting inflammatory and degenerative diseases. Patent US9415037B2 exemplifies this, disclosing cyclopropanecarboxamide-linked triazolopyridines incorporating fluoro-methylpyridine subunits for treating conditions like ulcerative colitis [5]. The compound's role expanded into oncology with phenoxy-thiazole hybrids (e.g., compound 13) exhibiting potent cytotoxicity (IC₅₀ ~13 μM) against diverse cancer cell lines (HCT-116, MCF-7, SF268), where the fluoro-methylpyridine-acetamide unit likely contributes to target binding or pharmacokinetic optimization [1] [8]. Synthetic methodologies also evolved from classical heating to efficient protocols using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and lutidine in dry dichloromethane, enabling precise construction of amide bonds in sensitive molecules [1].
Table 3: Evolution of Key Derivatives and Synthetic Approaches
Time Period | Synthetic Innovation | Key Pharmacological Application | Representative Derivative |
---|---|---|---|
Early 2000s | Classical Nucleophilic Substitution (K₂CO₃, acetone) | Herbicidal Agents, Anti-mycobacterials | Phenoxy Oxazolines (e.g., para-Bromo derivative) |
Mid 2000-2010s | Microwave-Assisted Cyclization | Anti-inflammatory, Anti-viral Agents | Phenoxy Thiazoles (e.g., Cytotoxic Compound 13) |
Post-2010 | TBTU-Mediated Amide Coupling (Lutidine/DCM) | TSPO Imaging, Neurodegenerative Disease Targets | 6-[¹⁸F]Fluoro-PBR28 & mGlu5 Antagonists |
Recent | Flow Chemistry & Catalytic Borylation | Kinase Inhibitors, Targeted Oncology Agents | Triazolopyridines (e.g., US9415037B2 Patent Compounds) |
The compound's versatility ensures ongoing relevance. Modern applications leverage its fluorine atom for isotopic labeling (e.g., potential ¹⁹F MRI probes) and its acetamide for further derivatization into prodrugs or bifunctional ligands. Computational modeling now guides structural optimization, predicting binding modes with targets like kinase domains or G-protein-coupled receptors, ensuring N-(5-Fluoro-3-methylpyridin-2-yl)acetamide remains a vital scaffold in contemporary medicinal chemistry [2] [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: